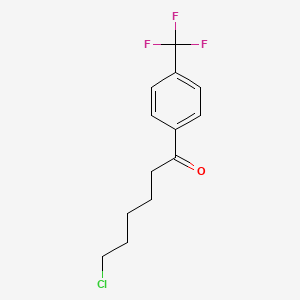

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane

Vue d'ensemble

Description

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is an organic compound with the molecular formula C13H14ClF3O It is characterized by the presence of a chloro group, a trifluoromethylphenyl group, and a hexanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzene and 6-chlorohexanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or bases.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for waste management and environmental protection to ensure sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-chloro-1-hydroxy-1-(4-trifluoromethylphenyl)hexane.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the chloro group.

Applications De Recherche Scientifique

Chemistry

-

Intermediate in Organic Synthesis :

- The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be modified for specific applications .

-

Reactivity Studies :

- It can participate in oxidation reactions to form carboxylic acids or aldehydes and reduction reactions to yield alcohols . The trifluoromethyl group enhances its lipophilicity, making it suitable for interactions with hydrophobic regions of proteins and other biomolecules.

Biology

-

Anticancer Properties :

- Recent studies have demonstrated that 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane exhibits significant anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The compound showed IC50 values ranging from 3.2 to 8.1 μg/mL, indicating effective cytotoxicity .

- Mechanisms of action may include the induction of apoptosis and the generation of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells .

- Antimicrobial Effects :

Industry

-

Production of Specialty Chemicals :

- The compound is utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance .

-

Agrochemical Development :

- Its chemical structure is being explored for developing new pesticides and herbicides aimed at improving crop protection and yield . The modifications derived from this compound have shown promise in creating environmentally friendly agrochemicals.

Anticancer Activity Study

In a controlled study investigating the anticancer effects of this compound:

- Objective : To evaluate cytotoxic effects on breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Results : Significant reduction in cell viability was observed with IC50 values indicating potent activity against both tested cell lines .

Synthesis of Agrochemicals

A recent project focused on synthesizing agrochemicals from derivatives of this compound:

- Objective : To enhance crop protection using modified structures.

- Methodology : Various derivatives were synthesized and tested against common agricultural pests.

- Results : Derived agrochemicals exhibited increased efficacy compared to existing products, suggesting a promising direction for sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-1-oxo-1-phenylhexane: Lacks the trifluoromethyl group, resulting in different chemical properties.

6-Chloro-1-oxo-1-(4-methylphenyl)hexane: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is a synthetic organic compound with notable biological activities, particularly in the field of medicinal chemistry. Its structure includes a chloro group, a trifluoromethylphenyl moiety, and a ketone functional group, which contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

- Chemical Formula : C13H14ClF3O

- Molecular Weight : 278.70 g/mol

- CAS Number : 890043-20-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with microbial pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).

- IC50 Values : The synthesized derivatives showed IC50 values ranging from 3.2 to 8.1 μg/mL , indicating effective cytotoxicity against these cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death .

- Inhibition of Key Enzymes : Potential interactions with enzymes involved in cancer progression have been noted, although specific targets require further elucidation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro studies have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

- Minimum inhibitory concentrations (MICs) for active derivatives were reported to range from 0.070 to 35.8 μM , demonstrating a broad spectrum of antimicrobial activity .

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds reveals the unique biological profile of this compound:

| Compound Name | CAS Number | Anticancer Activity (IC50 μg/mL) | Antimicrobial Activity (MIC μM) |

|---|---|---|---|

| This compound | 890043-20-6 | 3.2 - 8.1 | 0.070 - 35.8 |

| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]amide | Not available | Not specified | 4.66 - 35.8 |

| Other derivatives | Various | Varies widely | Varies widely |

Case Studies and Research Findings

Several studies provide insights into the biological activities and potential applications of this compound:

- Study on Anticancer Properties : In a study focusing on the synthesis of novel compounds derived from this compound, researchers found that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines, suggesting that structural modifications can significantly influence biological activity .

- Antimicrobial Efficacy Evaluation : Another research effort assessed the antimicrobial efficacy of various derivatives against resistant strains of bacteria, finding that some compounds demonstrated potent activity comparable to established antibiotics .

- Molecular Docking Studies : Computational studies have indicated potential binding interactions between the compound and key proteins involved in cancer and bacterial resistance mechanisms, supporting further exploration into its therapeutic applications .

Propriétés

IUPAC Name |

6-chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLWZJOHNMZAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642271 | |

| Record name | 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890043-20-6 | |

| Record name | 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.